molecular formula C23H23ClN4O B12216363 5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12216363
M. Wt: 406.9 g/mol
InChI Key: ZQTCEYBHBVZVES-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group

Preparation Methods

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 4-methoxyaniline and tert-butyl isocyanide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures and pH levels to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain tyrosine kinases, such as Src family kinases, by binding to their active sites and preventing their phosphorylation activity . This inhibition can affect various cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar compounds to 5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine include other phenylpyrazoles and pyrazolo[3,4-d]pyrimidines. These compounds share structural similarities but may differ in their substituents and functional groups. For example:

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H23ClN4O

Molecular Weight

406.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H23ClN4O/c1-23(2,3)20-13-21(26-17-9-11-18(29-4)12-10-17)28-22(27-20)19(14-25-28)15-5-7-16(24)8-6-15/h5-14,26H,1-4H3

InChI Key

ZQTCEYBHBVZVES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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